molecular formula C20H16FN3OS B2616105 (E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide CAS No. 1211858-26-2

(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B2616105
CAS RN: 1211858-26-2
M. Wt: 365.43
InChI Key: PWPYKQLFTDNVQG-XCVCLJGOSA-N
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Description

The compound “(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazole derivatives are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains an imidazo[2,1-b]thiazole ring attached to a phenyl ring at the 4-position . The compound also has a 4-fluorophenyl acrylamide group .

Scientific Research Applications

Tyrosine Kinase Inhibition

Acrylamide derivatives, including quinazoline and pyrido[3,2-d]pyrimidine acrylamides, have been investigated for their role as irreversible inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. These compounds have shown potential in inhibiting the phosphorylation of EGFR in cellular assays, suggesting a mechanism of action that could be relevant for the compound of interest (Smaill et al., 2000).

Acrylamide as a Fluorescence Quencher

Acrylamide has been utilized in studies to quench the fluorescence of tryptophan residues in proteins, offering a method to assess protein structure and dynamics. This application indicates a role for acrylamide derivatives in biochemical research, potentially extending to the specific compound for probing protein interactions and conformations (Eftink & Ghiron, 1976).

Radiopharmaceutical Applications

Synthesis of acrylamido-quinazolines substituted with fluorine has been explored for their potential as EGFR targeting agents in PET imaging. This approach suggests the compound could be of interest in developing new diagnostic tools for cancer, given its structural features conducive to irreversible EGFR binding (Vasdev et al., 2004).

Synthesis of Heterocyclic Compounds

Enaminones derived from similar structural motifs have been used as building blocks in the synthesis of various heterocyclic compounds, including pyrazoles and pyrimidines, highlighting a synthetic utility that could be relevant for further chemical transformations of the compound of interest (Gomha & Abdel‐Aziz, 2012).

Future Directions

Imidazo[2,1-b][1,3]thiazole derivatives have shown potential as anticancer agents . Therefore, future research could focus on exploring the anticancer potential of “(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide” and related compounds.

properties

IUPAC Name

(E)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c21-16-6-1-14(2-7-16)3-10-19(25)22-17-8-4-15(5-9-17)18-13-24-11-12-26-20(24)23-18/h1-10,13H,11-12H2,(H,22,25)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPYKQLFTDNVQG-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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